molecular formula C13H7ClN2O5 B8805855 (4-Chloro-3-nitrophenyl)(4-nitrophenyl)methanone

(4-Chloro-3-nitrophenyl)(4-nitrophenyl)methanone

Cat. No.: B8805855
M. Wt: 306.66 g/mol
InChI Key: JKIBKUVDIOBWEH-UHFFFAOYSA-N
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Description

4-Chloro-3,4’-dinitro benzophenone is an organic compound with a complex structure, characterized by the presence of both chloro and nitro functional groups attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,4’-dinitro benzophenone typically involves a multi-step process. One common method includes the nitration of 4-chloro benzophenone.

Industrial Production Methods

Industrial production of 4-Chloro-3,4’-dinitro benzophenone often employs the Friedel-Crafts acylation reaction. This method involves the reaction of 4-chloro benzoyl chloride with nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,4’-dinitro benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst.

    Nucleophiles: Hydroxide ions, amines, and thiols.

Major Products

Scientific Research Applications

4-Chloro-3,4’-dinitro benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3,4’-dinitro benzophenone involves its interaction with nucleophiles and reducing agents. The nitro groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. The chloro group can be displaced by nucleophiles, leading to the formation of various substituted products. The electron-withdrawing nature of the nitro groups also stabilizes the intermediate formed during nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitro benzophenone: Similar structure but with one less nitro group.

    4,4’-Dichlorobenzophenone: Contains two chloro groups instead of nitro groups.

    3,4’-Dinitrobenzophenone: Lacks the chloro group but has two nitro groups.

Uniqueness

4-Chloro-3,4’-dinitro benzophenone is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C13H7ClN2O5

Molecular Weight

306.66 g/mol

IUPAC Name

(4-chloro-3-nitrophenyl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C13H7ClN2O5/c14-11-6-3-9(7-12(11)16(20)21)13(17)8-1-4-10(5-2-8)15(18)19/h1-7H

InChI Key

JKIBKUVDIOBWEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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